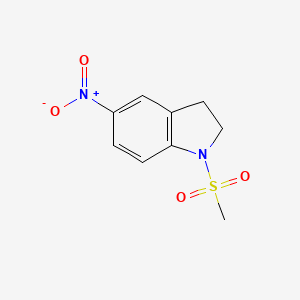

1-(Methylsulfonyl)-5-nitroindoline

Description

Historical Context and Significance of Indoline (B122111) and Related Heterocycles

The story of indoline is intrinsically linked to its aromatic counterpart, indole (B1671886). The study of the dye indigo (B80030) in the 19th century led to the isolation and structural elucidation of indole by Adolf von Baeyer in 1866. mdpi.com This foundational work paved the way for the exploration of related heterocyclic systems. Indoline, or 2,3-dihydro-1H-indole, emerged as a saturated analog of indole, offering a three-dimensional structure that proved to be a key feature in many biologically active compounds. concordia.ca

The significance of the indoline scaffold is evident in its presence in numerous natural alkaloids and its role as a precursor to important neurotransmitters like serotonin (B10506) and melatonin. nih.gov This natural prevalence has long inspired chemists to explore its synthetic derivatives for various applications.

Prevalence and Diversity of Indoline Derivatives in Advanced Synthetic Applications

The indoline nucleus is a common feature in a vast number of natural and synthetic compounds with significant medicinal value. In recent years, there has been a surge in the development and application of indoline derivatives in pharmaceuticals, with research highlighting their potential as anticancer, antibacterial, anti-inflammatory, and cardiovascular agents. The ability to readily modify the indoline core at various positions allows for the fine-tuning of its pharmacological properties, leading to the creation of extensive compound libraries for drug screening.

The synthetic versatility of indoline has also been harnessed in the development of novel materials and as intermediates in complex organic syntheses. The saturated five-membered ring provides a level of conformational flexibility that is absent in the rigid indole structure, a feature that is often exploited in the design of molecules with specific three-dimensional orientations.

Academic Research Trajectories for Substituted Indolines, with Emphasis on Methylsulfonyl and Nitro Functionalities

Academic research into substituted indolines is a vibrant and expanding field. The introduction of various functional groups onto the indoline scaffold can dramatically alter its electronic and steric properties, thereby influencing its reactivity and biological activity. Among the myriad of possible substituents, the methylsulfonyl (-SO2CH3) and nitro (-NO2) groups have garnered considerable attention for their unique characteristics.

The methylsulfonyl group is a strong electron-withdrawing group that can significantly impact the chemical properties of the indoline ring. Its introduction can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, a property that is often crucial for molecular recognition and binding to biological targets. Research into N-sulfonylindoles has explored their synthesis and reactivity, demonstrating their utility as versatile intermediates.

The nitro group is another powerful electron-withdrawing substituent. Its presence on the aromatic ring of the indoline scaffold deactivates it towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The nitration of N-acetylindoline, for instance, has been shown to yield 1-acetyl-5-nitroindoline, highlighting a regioselective pathway to introduce this functionality. 5-Nitroindole derivatives have been investigated for their potential as anticancer agents, suggesting that the 5-nitro substitution pattern on the indoline core could be a promising avenue for medicinal chemistry exploration.

Defining the Research Scope for 1-(Methylsulfonyl)-5-nitroindoline within Synthetic and Mechanistic Frameworks

The chemical compound This compound (CAS Number: 312523-56-1) represents a confluence of the aforementioned research trajectories. The presence of both a methylsulfonyl group on the nitrogen atom and a nitro group at the 5-position of the benzene (B151609) ring creates a molecule with distinct electronic properties.

The research scope for this particular compound lies at the intersection of several key areas of synthetic and mechanistic chemistry:

Synthesis: The preparation of this compound would likely involve a multi-step sequence. A plausible synthetic route could start with the nitration of indoline to form 5-nitroindoline (B147364), followed by the sulfonylation of the nitrogen atom with methanesulfonyl chloride. The synthesis of 5-nitroindoline itself can be achieved through the reduction of 5-nitroindole.

Reactivity: The electron-deficient nature of the aromatic ring, due to the combined influence of the nitro and N-sulfonyl groups, would make it a prime candidate for nucleophilic aromatic substitution reactions. Mechanistic studies could explore the regioselectivity of such reactions and the influence of the N-sulfonyl group on the reaction rates.

Potential Applications: Given the known biological activities of other nitro- and sulfonyl-containing heterocycles, this compound could be investigated as a potential scaffold in medicinal chemistry. Its electron-deficient nature might also make it a useful component in the design of novel organic electronic materials.

While specific research dedicated exclusively to this compound appears to be limited in publicly available literature, its structure suggests a rich area for future chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRMCAQIDGPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of C-H Nitration Reactions

The introduction of a nitro group onto the indoline (B122111) core at the C5 position is a critical step in the synthesis of the target molecule. This electrophilic aromatic substitution (EArS) reaction has been the subject of various mechanistic studies, which have shed light on the intricate pathways involved.

While electrophilic aromatic nitration is often depicted as a polar process involving the attack of a nitronium ion (NO₂⁺), evidence suggests that radical pathways can also be operative, particularly under specific reaction conditions. researchgate.netnih.gov Some proposed mechanisms involve a single-electron transfer (SET) from the electron-rich aromatic ring to the electrophile, generating a radical cation and a radical species. nih.govacs.org This initial SET step is then followed by the combination of the radical cation with the nitrogen dioxide radical (•NO₂) to form the nitro-substituted product.

The viability of a radical pathway in the nitration of an indoline derivative is influenced by several factors, including the nature of the nitrating agent, the solvent, and the electronic properties of the substrate. nih.gov For instance, the use of nitrating agents other than the traditional mixed acid (HNO₃/H₂SO₄) can favor radical mechanisms.

The regioselectivity of the nitration reaction, which dictates the position of the incoming nitro group, is a key aspect of the synthesis. In the case of 1-(methylsulfonyl)indoline (B404923), the directing effects of the existing substituents play a crucial role. The methylsulfonyl group at the N1 position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Conversely, the lone pair of the nitrogen atom can participate in resonance, directing the electrophile to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance, governs the observed regioselectivity.

Recent studies have highlighted the importance of non-covalent or weak interactions in controlling the regioselectivity of C-H functionalization reactions. sci-hub.senih.govmdpi.com These interactions, such as cation-π interactions, can stabilize the transition state leading to a specific regioisomer, thereby enhancing its formation. For example, the interaction between the nitronium ion and the π-system of the indoline ring can be influenced by the solvent and any coordinating species present in the reaction mixture. researchgate.netresearchgate.net An unprecedented C-H mononitration of indolines at either the C5 or C7 positions under mild conditions has been reported, underscoring the influence of weak interactions. sci-hub.se This high degree of regioselectivity was achieved using Cu(NO₃)₂ or AgNO₃, and the outcome was rationalized by considering steric factors, electronic effects, cation–π interactions, and solvent polarity. sci-hub.se

| Factor | Influence on C-H Nitration of Indolines |

| Electronic Effects | The N-acyl group is deactivating, while the nitrogen lone pair directs ortho/para. The methylsulfonyl group is strongly deactivating. |

| Steric Hindrance | The N-acetyl group can sterically hinder attack at the C7 position, favoring C5 nitration. sci-hub.se |

| Cation-π Interactions | Weak interactions between the electrophile (e.g., nitronium ion) and the aromatic ring can influence regioselectivity. sci-hub.se |

| Solvent Polarity | The polarity of the solvent can affect the stability of charged intermediates and the strength of weak interactions, thereby influencing the reaction outcome. sci-hub.se |

Kinetic Studies of Key Reaction Steps in 1-(Methylsulfonyl)-5-nitroindoline Synthesis

While detailed kinetic data for every single step in the synthesis of this compound may not be readily available in the public domain, general principles of chemical kinetics can be applied to understand the factors influencing the reaction rates. Kinetic studies on related systems, such as the nitrosation of 3-substituted indoles, have been performed and show an equilibrium between the reactants and the 1-nitroso derivative. rsc.org The rate-determining step in electrophilic aromatic nitration is typically the formation of the sigma-complex, also known as the Wheland intermediate. nih.govmasterorganicchemistry.com The stability of this intermediate, which is influenced by the electronic effects of the substituents, directly impacts the activation energy and thus the reaction rate.

For the N-sulfonylation step, the reaction rate will depend on the nucleophilicity of the indoline nitrogen and the electrophilicity of the sulfonylating agent (e.g., methanesulfonyl chloride). The presence of a base is often required to deprotonate the indoline nitrogen, increasing its nucleophilicity and accelerating the reaction. Kinetic resolutions of indolines have been achieved through various catalytic methods, indicating that the rates of reaction for different enantiomers can be significantly different. researchgate.netresearchgate.netacs.org

Mechanistic Pathways for N-Sulfonylation and Alkylation Reactions

The formation of the sulfonamide bond in this compound occurs through the N-sulfonylation of the indoline nitrogen. This reaction typically proceeds via a nucleophilic attack of the nitrogen atom on the sulfur atom of a sulfonylating agent, such as methanesulfonyl chloride. The mechanism can be influenced by the reaction conditions, including the presence of a base. In some cases, radical mechanisms have been proposed for N-sulfonylation, especially when using atomized sodium under sonic conditions. researchgate.net

Alkylation of sulfonamides is another relevant reaction class. While not directly involved in the primary synthesis of the title compound from 5-nitroindoline (B147364), understanding these mechanisms is important for potential further modifications. The alkylation of sulfonamides can occur under various conditions, including thermal activation with trichloroacetimidates or through manganese-catalyzed reactions with alcohols. nih.govacs.orgorganic-chemistry.org These reactions expand the synthetic utility of sulfonamides, allowing for the introduction of diverse alkyl groups. The mechanism of these alkylation reactions often involves the deprotonation of the sulfonamide nitrogen to form a nucleophilic anion, which then displaces a leaving group on the alkylating agent.

| Reaction | Reagents | Key Mechanistic Feature |

| N-Sulfonylation | Amine, Sulfonyl Chloride, Base | Nucleophilic attack of the amine on the sulfonyl chloride. |

| N-Sulfonylation (Radical) | Amine, Tosyl Chloride, Atomized Sodium | Proposed single electron transfer to generate a tosyl free radical. researchgate.net |

| Alkylation (Thermal) | Sulfonamide, Trichloroacetimidate | Intermolecular substitution, likely proceeding through a cationic intermediate. nih.gov |

| Alkylation (Catalytic) | Sulfonamide, Alcohol, Mn(I) Catalyst | "Borrowing hydrogen" approach involving catalytic dehydrogenation of the alcohol. acs.org |

Electrochemical Reaction Mechanisms in Related Sulfonamide Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. nih.govnih.govacs.org These methods avoid the use of harsh reagents and can often be performed under mild conditions. The mechanism of electrochemical sulfonamide synthesis can vary depending on the specific protocol.

One proposed mechanism involves the anodic oxidation of an arene to form a radical cation intermediate. nih.gov This intermediate then undergoes a nucleophilic attack by an amidosulfinate, followed by a second oxidation step to yield the sulfonamide. nih.gov Another electrochemical approach involves the oxidative coupling of thiols and amines. nih.govacs.org Kinetic experiments in this system have shown that the thiol is first oxidized to a disulfide. nih.govacs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form the sulfonamide through a series of steps. nih.govacs.orgrsc.org The use of radical scavengers in these reactions has been shown to inhibit sulfonamide formation, providing evidence for the involvement of radical intermediates. nih.govacs.org

Advanced Derivatization and Functionalization Strategies of 1 Methylsulfonyl 5 Nitroindoline

Transformations at the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C-5 position of 1-(methylsulfonyl)-5-nitroindoline is a key functional handle for derivatization, with its reduction to an amino group being the most prominent transformation. This conversion to the corresponding 5-amino-1-(methylsulfonyl)indoline opens up a vast chemical space for further functionalization, such as amide bond formation, diazotization, and N-alkylation.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several methods are applicable to this compound. nih.gov The choice of reducing agent is crucial to ensure chemoselectivity, preserving the sulfonyl group and the indoline (B122111) ring. organic-chemistry.org

Commonly employed methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used industrial method that can be performed using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov This method is often clean and efficient, but care must be taken to control the reaction conditions to avoid over-reduction of the indoline ring or hydrogenolysis of other functional groups.

Metal-Catalyzed Reduction in Acidic Media: A classic and reliable method involves the use of metals such as iron, zinc, or tin in the presence of an acid like hydrochloric acid (HCl) or acetic acid. organic-chemistry.orgmasterorganicchemistry.com For instance, reacting the nitro compound with iron powder in refluxing acetic acid is a common laboratory-scale procedure. researchgate.net

Tin(II) Chloride (Stannous Chloride): This reagent is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. organic-chemistry.org The reaction is typically carried out in an acidic medium.

The resulting 5-amino-1-(methylsulfonyl)indoline is a valuable intermediate for the synthesis of various biologically active molecules.

| Transformation | Reagents and Conditions | Product | Key Features |

| Reduction of Nitro Group | H₂, Pd/C, Ethanol | 5-Amino-1-(methylsulfonyl)indoline | Clean and efficient, requires careful control of conditions. |

| Reduction of Nitro Group | Fe, HCl, Ethanol/Water | 5-Amino-1-(methylsulfonyl)indoline | Cost-effective and reliable for laboratory scale. |

| Reduction of Nitro Group | SnCl₂·2H₂O, Ethanol | 5-Amino-1-(methylsulfonyl)indoline | High chemoselectivity, suitable for complex molecules. |

Beyond reduction, other transformations of the nitro group, while less common for this specific substrate, could potentially include partial reduction to a hydroxylamine (B1172632) or nitroso derivative under carefully controlled conditions. researchgate.net

Modifications and Substitutions on the Indoline Ring System

The indoline scaffold of this compound can be further functionalized to introduce additional diversity. These modifications can involve interconversion of existing functional groups or the introduction of new substituents onto the aromatic portion of the ring system.

Functional group interconversion (FGI) is a powerful strategy for elaborating the structure of this compound and its derivatives. The primary example of FGI on this scaffold is the aforementioned reduction of the 5-nitro group to a 5-amino group. This transformation converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties and reactivity of the aromatic ring.

The newly formed amino group can then undergo a variety of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).

These transformations allow for the synthesis of a broad library of compounds from a single precursor.

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new substituents onto the benzene (B151609) ring of the indoline system. masterorganicchemistry.comresearchgate.net However, the reactivity of the aromatic ring in this compound towards EAS is significantly reduced due to the presence of two powerful electron-withdrawing groups: the 5-nitro group and the N-methylsulfonyl group. vedantu.comlibretexts.org

Both the nitro group and the N-sulfonyl group are deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. makingmolecules.comnih.gov The directing effects of these substituents must also be considered:

The nitro group is a strong deactivating group and a meta-director . vedantu.com It deactivates the ortho and para positions (C4 and C6) more than the meta positions.

Given that both groups deactivate the ring and direct incoming electrophiles to the C4 and C6 positions, any electrophilic substitution reaction on this compound would be expected to be sluggish and require harsh reaction conditions. The substitution would likely occur at the C4 or C6 position. Potential EAS reactions, though challenging, could include nitration, halogenation, sulfonation, and Friedel-Crafts reactions under forcing conditions. masterorganicchemistry.com

N-Substituent Diversity and Its Influence on Molecular Reactivity

The N-methylsulfonyl group in this compound plays a crucial role in modulating the reactivity of the molecule. As an electron-withdrawing group, the sulfonyl moiety significantly influences the electronic properties of the indoline nitrogen and the aromatic ring. beilstein-journals.org

The presence of the N-sulfonyl group:

Decreases the nucleophilicity of the indoline nitrogen: This makes the nitrogen less prone to reactions such as protonation and alkylation compared to N-alkyl indolines.

Deactivates the aromatic ring towards electrophilic substitution: By withdrawing electron density, it makes the benzene ring less reactive towards electrophiles. libretexts.org

Can influence the regioselectivity of reactions: The directing effect of the N-sulfonyl group can play a role in determining the position of substitution on the aromatic ring. nih.gov

May facilitate certain types of reactions: In some contexts, the N-sulfonyl group can act as a leaving group or facilitate ring-opening reactions. beilstein-journals.org

Green Chemistry Principles in Derivatization: Minimizing Protecting Group Use

The application of green chemistry principles to the synthesis and derivatization of heterocyclic compounds like indoline is of growing importance. researchgate.netnih.gov A key aspect of green chemistry is the minimization or avoidance of protecting groups, which add steps to a synthesis and generate waste. magtech.com.cnwikipedia.org

Protecting-group-free synthesis aims to utilize the inherent reactivity of functional groups and employ highly chemoselective reactions. magtech.com.cn In the context of this compound derivatization, this could involve:

Direct C-H Functionalization: Developing methods to directly introduce substituents onto the indoline ring without the need for pre-functionalization or protecting groups. This is an active area of research in organic synthesis.

Catalytic Methods: Employing highly selective catalysts that can differentiate between various functional groups, thus obviating the need for protection.

Use of Greener Solvents and Reagents: Performing reactions in environmentally benign solvents such as water or ionic liquids, and using non-toxic, renewable reagents. researchgate.netnih.gov

Rigorous Spectroscopic and Diffraction Characterization Techniques for Structural Elucidation

Crystallographic Analysis of 1-(Methylsulfonyl)-5-nitroindoline and its Derivatives

Crystallographic methods are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. For complex organic molecules, X-ray diffraction studies on single crystals are the gold standard for structural elucidation.

Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields detailed information about the internal lattice of a crystalline substance. carleton.edu By directing monochromatic X-rays at a single crystal, a unique diffraction pattern is produced. The analysis of this pattern allows for the determination of unit cell dimensions, bond lengths, bond angles, and the specific positions of each atom in the crystal lattice. carleton.edupreprints.org This method is crucial for establishing the absolute configuration of chiral centers and for resolving any structural ambiguities.

For derivatives of this compound, this technique would provide precise measurements of the geometry of the indoline (B122111) ring, the conformation of the methylsulfonyl group, and the orientation of the nitro group. While specific crystallographic data for the parent compound is not publicly available, analysis of related structures, such as those of various substituted indoles and heterocyclic compounds, demonstrates the utility of this method. mdpi.comresearchgate.net For instance, in the analysis of other complex heterocyclic molecules, single-crystal X-ray diffraction has been used to confirm tautomeric forms and to detail the planarity of ring systems. mdpi.com

Table 1: Illustrative Crystallographic Data Parameters for a Hypothetical Crystal of this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂O₄S |

| Formula Weight | 242.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Beyond defining the structure of a single molecule, crystallographic data allows for the analysis of how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. mdpi.comresearchgate.netmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts between neighboring molecules. mdpi.com

For this compound, the primary intermolecular interactions expected to dictate the crystal packing would include:

Hydrogen Bonds: Although the primary amine of the indoline is sulfonated, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro and sulfonyl groups are highly probable. These interactions are key in stabilizing crystal structures. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent indoline moieties can contribute significantly to the packing arrangement. mdpi.comnih.gov

The analysis provides a "fingerprint plot," a two-dimensional histogram of intermolecular contact distances, which quantifies the relative contribution of each type of interaction to the total crystal packing. nih.govnih.govresearchgate.net

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | ~40-50% |

| O···H / H···O | ~25-35% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~3-7% |

| S···O / O···S | ~1-3% |

Note: This table represents predicted contributions based on the functional groups present in the molecule and findings for similar compounds. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution. It provides rich information about the chemical environment, connectivity, and conformation of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and revealing through-bond and through-space correlations. For complex structures like this compound and its derivatives, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.gov

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbon atoms.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton, for example, by connecting the methyl protons of the sulfonyl group to the sulfur-bearing nitrogen of the indoline ring. nih.gov

Studies on related 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles have demonstrated the complete and unequivocal assignment of all ¹H and ¹³C resonances through the concerted use of 1D and 2D NMR experiments. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 5-(Methylsulfonyl)indole Derivative

| Position | ¹³C δ (ppm) | ¹H δ (ppm) (Multiplicity, J in Hz) |

| C-2 | Value | Value (s) |

| C-3 | Value | Value (d, J) |

| C-3a | Value | - |

| C-4 | Value | Value (d, J) |

| C-5 | Value | - |

| C-6 | Value | Value (dd, J, J) |

| C-7 | Value | Value (d, J) |

| C-7a | Value | - |

| -SO₂CH₃ | Value | Value (s) |

Note: This table is illustrative, based on data for related indole (B1671886) compounds nih.gov. Specific shifts for this compound would be influenced by the nitro group and the saturated indoline ring.

Solid-State NMR (ssNMR) spectroscopy provides structural information about materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR measures these interactions, offering insights into the local environment, polymorphism (the existence of different crystal forms), and packing effects within the bulk material. This technique is particularly useful when suitable single crystals for X-ray diffraction cannot be obtained. For this compound, ssNMR could be used to confirm the structure of the bulk sample and ensure consistency across different batches.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can determine the mass of a molecule to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental formula. ub.edu

For this compound, an HRMS analysis using a technique like electrospray ionization (ESI) would yield a highly accurate mass for the protonated molecule [M+H]⁺. This experimental mass can then be compared to the theoretical masses of all possible chemical formulas within that nominal mass range, providing definitive confirmation of the compound's elemental composition. rsc.org

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) |

| [C₉H₁₀N₂O₄S + H]⁺ | 243.0434 | 243.0431 | -1.2 |

| [C₉H₁₀N₂O₄S + Na]⁺ | 265.0253 | 265.0250 | -1.1 |

Note: This table is illustrative. The measured mass and difference are hypothetical values that fall within typical experimental accuracy for HRMS.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies detailing the vibrational spectroscopy (Infrared and Raman) of the compound this compound could be located. As a result, the generation of a detailed article with specific research findings and data tables for this particular molecule is not possible at this time.

For this compound, a detailed analysis would involve:

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. Specific functional groups, such as the nitro group (NO₂), the sulfonyl group (SO₂), and the methyl group (CH₃), would be expected to show characteristic absorption bands. For instance, the nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. The sulfonyl group also has distinct stretching frequencies.

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light, usually from a laser. It provides complementary information to IR spectroscopy. Certain vibrations, particularly those of non-polar bonds, may be more prominent in the Raman spectrum.

Conformational Analysis: Both IR and Raman spectroscopy can be used to study the different spatial arrangements of atoms (conformers) that a molecule can adopt. Changes in the spectra, sometimes recorded at different temperatures or in different solvents, can indicate the presence of multiple conformers and provide insights into their relative stabilities.

Typically, the experimental data is compared with theoretical calculations, often using Density Functional Theory (DFT), to provide a more detailed and accurate assignment of the observed vibrational bands to specific atomic motions within the molecule.

Without access to either published experimental spectra or computational studies for this compound, a scientifically accurate and detailed discussion as per the requested outline cannot be constructed. Further research, including the synthesis and subsequent spectroscopic analysis of the compound, would be required to generate the necessary data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in predicting the three-dimensional structure, electronic distribution, and spectroscopic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the optimized geometry and thermodynamic properties of molecules. For 1-(Methylsulfonyl)-5-nitroindoline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine key structural parameters. nih.gov These calculations would provide insights into the planarity of the indoline (B122111) ring system, the orientation of the methylsulfonyl group, and the electronic influence of the nitro group on the aromatic ring.

The presence of the electron-withdrawing nitro group and the sulfonyl group is expected to significantly influence the geometry and electronic properties of the indoline scaffold. researchgate.netnih.gov DFT studies on similar nitroaromatic compounds have shown that the nitro group tends to be coplanar with the aromatic ring to maximize resonance effects. acs.org The sulfonamide group has a flexible conformational nature that has been studied using DFT. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value | Comparison with Parent Indoline |

| C-N (nitro) bond length | ~1.48 Å | N/A |

| N-O (nitro) bond length | ~1.23 Å | N/A |

| S-N (sulfonamide) bond length | ~1.65 Å | N/A |

| S=O bond length | ~1.45 Å | N/A |

| C-S bond length | ~1.77 Å | N/A |

| Dihedral Angle (C-C-N-O) | ~0° | N/A |

Note: These are illustrative values based on typical DFT results for similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich indoline ring system, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) moiety, a common feature for nitroaromatic compounds. nih.gov The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups would likely lead to a relatively low LUMO energy and a significant HOMO-LUMO gap. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) | Implication |

| E_HOMO | -7.5 | Nucleophilic character |

| E_LUMO | -2.5 | Electrophilic character |

| E_gap (HOMO-LUMO) | 5.0 | High kinetic stability |

Note: These are illustrative values based on FMO analysis of related nitroaromatic and indole (B1671886) compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. frontiersin.orgresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Green areas represent neutral potential. wolfram.com

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro and sulfonyl groups, indicating these are the primary sites for electrophilic interaction. researchgate.netscinapse.io The hydrogen atoms of the indoline ring and the methyl group would exhibit positive potential (blue). The aromatic ring itself would show a gradient of potential, influenced by the competing effects of the electron-donating indoline nitrogen and the electron-withdrawing nitro and sulfonyl groups. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. dergipark.org.trnih.gov For a molecule like this compound, MD simulations can explore the rotational freedom around the N-S bond of the sulfonamide group and the puckering of the five-membered indoline ring. researchgate.net

An MD simulation would typically be run for a duration of nanoseconds, and the trajectory would be analyzed to understand the stability of different conformations. mdpi.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's backbone and the flexibility of specific atomic groups, respectively. nih.gov Such simulations are crucial in drug design to understand how a ligand might adapt its conformation upon binding to a biological target. dergipark.org.trmdpi.com

Table 3: Typical Parameters for an MD Simulation of this compound (Illustrative)

| Parameter | Value/Setting |

| Force Field | AMBER or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50-100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Computational Methods for Predicting Reaction Pathways and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the feasibility of synthetic routes. frontiersin.org For the synthesis of this compound, theoretical methods can be used to model potential reaction pathways, such as the nitration of 1-(methylsulfonyl)indoline (B404923) or the sulfonylation of 5-nitroindoline (B147364).

DFT calculations can be used to locate transition states and calculate activation energies, providing a quantitative measure of the reaction kinetics. nih.gov For example, studies on the synthesis of substituted indoles have utilized computational methods to understand the regioselectivity of nucleophilic additions to indolyne intermediates. nih.gov Similarly, the mechanism of palladium-catalyzed C-H activation for the synthesis of indolines has been investigated through computational approaches. researchgate.net These methods allow chemists to predict the most likely products and optimize reaction conditions before performing experiments.

Structural Insights from Theoretical Studies of the Indole and Indoline Scaffold

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govmdpi.com Theoretical studies have provided significant insights into the structural and electronic properties that contribute to their biological activity.

Applications in Organic Synthesis As a Core Building Block

1-(Methylsulfonyl)-5-nitroindoline as a Precursor for Complex Heterocyclic Synthesis

The structure of this compound is primed for the synthesis of more elaborate heterocyclic systems, particularly fused indole (B1671886) derivatives. The N-sulfonyl group serves as a robust protecting group for the indoline (B122111) nitrogen, rendering the indole ring less basic while activating the C3 position. researchgate.net The presence of the electron-withdrawing nitro group further enhances the reactivity of the indole ring, particularly in reactions involving nucleophilic attack. researchgate.net

A key synthetic transformation is its use in the Barton-Zard pyrrole (B145914) synthesis to create pyrroloindole skeletons. Research on analogous N-protected 3-nitroindoles demonstrates their reaction with isocyanoacetates in the presence of a base to yield pyrrolo[3,4-b]indoles. researchgate.net In some cases, depending on the substitution pattern, a rearrangement can occur to form thermodynamically more stable pyrrolo[2,3-b]indole (B14758588) derivatives. researchgate.net For example, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate can lead to a rearranged pyrrolo[2,3-b]indole. researchgate.net This reactivity is directly applicable to this compound, positioning it as a key intermediate for accessing these important heterocyclic cores, which are prevalent in many biologically active compounds.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be used in subsequent cyclization reactions to build additional rings onto the indoline framework. This reduction-cyclization strategy opens pathways to a diverse array of polycyclic nitrogen-containing heterocycles.

| Reaction Type | Reagents | Resulting Heterocycle | Ref. |

| Barton-Zard Pyrrole Synthesis | Ethyl Isocyanoacetate, Base | Pyrrolo[3,4-b]indole | researchgate.net |

| Rearrangement Synthesis | Ethyl Isocyanoacetate, Base | Pyrrolo[2,3-b]indole | researchgate.net |

| Reduction/Cyclization | Reducing Agent (e.g., SnCl2, H2/Pd), Cyclizing Agent | Fused Polycyclic Indoles | rsc.org |

Utilization in Asymmetric Synthesis and Chiral Catalyst Design

While direct applications of this compound in asymmetric catalysis are not extensively documented, its structural framework is highly relevant to the design of chiral ligands and auxiliaries. nih.gov The indoline scaffold is considered a "privileged" structure in medicinal chemistry and catalyst design, and its derivatives have been successfully employed in a variety of asymmetric transformations. nih.govresearchgate.net

The potential of this compound lies in its capacity for modification into a chiral ligand. nih.gov The synthesis of chiral ligands often relies on modular components that allow for fine-tuning of steric and electronic properties. chimia.ch The indoline core can serve as a rigid C2-symmetric or non-symmetrical backbone. nih.govnih.gov Key transformations would involve:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This amine, along with the indoline nitrogen, can serve as the N,N-coordinating atoms in a pincer-type ligand.

Functionalization: The aromatic ring or the indoline nitrogen can be further functionalized to introduce other coordinating groups, such as phosphines (to create P,N-ligands) or oxazolines. chimia.ch Chiral phosphinooxazoline (PHOX) ligands, for instance, are highly effective in many metal-catalyzed reactions. chimia.ch

Chiral Induction: Asymmetric synthesis could be employed to create an enantiomerically pure version of a substituted indoline derived from the starting material, which could then be used as a chiral ligand. nih.gov

Indole-derived ligands have demonstrated excellent enantioselectivities in reactions like palladium-catalyzed allylic alkylation (up to 99% ee). researchgate.net The development of novel chiral architectures, such as the C2-symmetric spirocyclic compounds called SPINDOLEs, from simple materials highlights the versatility of the indole motif in creating powerful catalysts for reactions like hydrogenation and Michael additions. nih.gov

| Asymmetric Reaction | Potential Ligand Type | Metal | Ref. |

| Allylic Alkylation | Chiral P,N-Ligand (e.g., PHOX-type) | Palladium (Pd) | chimia.ch |

| Hydrogenation | C2-Symmetric Bisphosphine or P,N-Ligand | Iridium (Ir), Rhodium (Rh) | nih.govchimia.ch |

| Michael Addition | Chiral Bis-Indole Scaffold (e.g., SPINDOLE) | Brønsted Acid | nih.gov |

| Cyclopropanation | Chiral Bisoxazoline Ligand | Copper (Cu) | chimia.ch |

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. arkat-usa.org The functional groups present in this compound make it an excellent candidate for participation in such transformations. nih.gov

Multicomponent Reactions (MCRs): The indole nucleus is a known participant in several named MCRs. arkat-usa.orgacs.org

Ugi and Passerini Reactions: While these are typically isocyanide-based MCRs, a derivative of this compound could be used. arkat-usa.org For example, reduction of the nitro group to an amine would yield 1-(methylsulfonyl)indolin-5-amine, a suitable amine component for the Ugi four-component reaction.

Mannich-type Reactions: Indoles are excellent nucleophiles and can react with in-situ formed iminium species in Mannich reactions to form gramine (B1672134) derivatives, which are themselves valuable synthetic intermediates. arkat-usa.org

Petasis (Borono-Mannich) Reaction: Indoles can replace the amine component in the Petasis reaction, reacting with an aldehyde and a boronic acid to form α-substituted indole derivatives. acs.org

Cascade Reactions: A cascade reaction is a sequence of intramolecular transformations, often triggered by a single event. The reduction of the nitro group in this compound can initiate such a cascade. acs.orgacs.org For instance, electrochemical or chemical reduction of the nitro group can form a nitroso or hydroxylamine (B1172632) intermediate. acs.org This intermediate can then be trapped intramolecularly by another functional group or participate in an intermolecular reaction, which is then followed by cyclization to form a new heterocyclic ring system. Cascade reactions involving nitrones and allenes have also been developed to rapidly synthesize various indole derivatives. nih.govnih.gov

| Reaction Class | Potential Role of Compound/Derivative | Key Reactants | Resulting Structure | Ref. |

| Ugi Reaction | Amine component (after NO2 reduction) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | arkat-usa.org |

| Petasis Reaction | Nucleophilic indole component | Aldehyde, Boronic Acid | α-Substituted Indole | acs.org |

| Povarov Reaction | Dienophile or Diene component | Aniline, Aldehyde | Tetrahydroquinoline | nih.gov |

| Reduction-Initiated Cascade | Nitro group as trigger | Reducing agent, Intramolecular nucleophile | Fused Polycyclic Heterocycle | acs.org |

Green Chemistry Aspects in Synthetic Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of this compound in the synthetic strategies described above aligns with several key principles of green chemistry.

Atom Economy and Step Economy: The utilization of this building block in cascade reactions and MCRs is inherently green. researchgate.netrsc.org These one-pot processes combine multiple reaction steps without isolating intermediates, which saves solvents, reagents, and energy, while maximizing the incorporation of atoms from the reactants into the final product. rsc.org

Catalysis: The development of chiral catalysts from an indoline scaffold promotes the use of catalytic amounts of reagents instead of stoichiometric ones. rsc.org Asymmetric catalysis is a cornerstone of green chemistry, as it provides enantiomerically pure compounds without the need for wasteful resolution steps. nih.gov

Use of Greener Solvents and Conditions: Recent advances in indole synthesis emphasize the use of more environmentally benign reaction media, such as water or ionic liquids, and energy-efficient methods like microwave irradiation. rsc.orgtandfonline.comtandfonline.com The Fischer indole synthesis, a classic method, has been adapted to run in water using recyclable SO3H-functionalized ionic liquid catalysts. rsc.org These principles can be applied to reactions involving this compound.

Designing Safer Chemicals: By serving as a precursor to complex, highly functionalized molecules, this compound contributes to the synthesis of targeted drugs and materials, which ideally are designed for efficacy while minimizing toxicity.

| Green Chemistry Principle | Application in Synthesis with this compound | Ref. |

| Prevention | Designing one-pot MCRs and cascade reactions to minimize waste. | researchgate.net |

| Atom Economy | MCRs incorporate most or all atoms from reactants into the product. | rsc.org |

| Less Hazardous Synthesis | Using non-acidic and non-metallic conditions for nitration reactions. | nih.gov |

| Catalysis | Developing chiral catalysts from the indoline scaffold for asymmetric reactions. | nih.govrsc.org |

| Safer Solvents & Auxiliaries | Potential to use water, ionic liquids, or solvent-free conditions. | rsc.orgtandfonline.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy use. | tandfonline.comtandfonline.com |

| Reduce Derivatives | Using robust protecting groups like methylsulfonyl only when necessary and employing one-pot procedures. | researchgate.net |

Molecular Recognition and Scaffold Design Principles in Medicinal Chemistry Research

Indoline (B122111) and Indole (B1671886) Scaffolds as Privileged Structures in Contemporary Molecular Design

Indoline and its aromatic counterpart, indole, are bicyclic structures that are prominently featured in numerous natural products and synthetic drugs. researchgate.netmdpi.com Their prevalence in medicinal chemistry stems from their ability to mimic the structures of protein components and participate in various biological interactions. researchgate.net The non-coplanar nature of the two rings in the indoline scaffold increases the water solubility of compounds, a favorable property for drug candidates. nih.gov

The versatility of the indoline core allows for extensive derivatization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. benthamdirect.com This has led to the development of indoline-based compounds with a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and cardiovascular agents. nih.gov The continuous exploration of these scaffolds underscores their importance in the design of next-generation drugs. mdpi.combenthamdirect.com

Rational Scaffold Design and Derivatization for Specific Protein Recognition

The design of a drug molecule is a rational process aimed at achieving high affinity and specificity for a particular biological target, typically a protein. nih.govrsc.org This involves the strategic modification of a core scaffold, such as indoline, to optimize its interactions with the target's binding site.

Computational Approaches to Molecular Interactions and Scaffold Analysis

In modern drug discovery, computational methods play a crucial role in predicting and analyzing the interactions between a ligand and its target protein. mdpi.comnih.gov These approaches save time and resources by prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govthesciencein.orgajchem-a.com This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For indoline derivatives, docking studies have been instrumental in understanding their mechanism of action and in designing new compounds with improved potency. nih.govnih.govmdpi.com A molecular docking simulation of 1-(Methylsulfonyl)-5-nitroindoline would involve placing the molecule into the binding site of a target protein and calculating the binding energy for various conformations. The results would provide insights into the most stable binding pose and the specific amino acid residues involved in the interaction.

| Computational Parameter | Description | Relevance to this compound |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target protein. A lower value indicates a stronger interaction. | Predicts the potency of the compound as an inhibitor or activator of the target protein. |

| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and specific amino acid residues in the binding site. | The nitro and methylsulfonyl groups can act as hydrogen bond acceptors, contributing to binding affinity. |

| Hydrophobic Interactions | Interactions between the nonpolar regions of the ligand and the protein. | The indoline ring can participate in hydrophobic interactions with nonpolar amino acid residues. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. A low RMSD value in docking indicates a stable binding pose. | Confirms the reliability of the predicted binding mode. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govmdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that are important for activity. researchgate.netung.ac.id For indoline-based compounds, QSAR studies have been used to guide the optimization of their anticancer and other therapeutic activities. mdpi.comnih.gov A QSAR study involving This compound would require a dataset of structurally related compounds with known biological activities. The model would then be used to predict the activity of new derivatives, helping to rationalize the design of more potent analogs.

| QSAR Descriptor | Description | Potential Influence on the Activity of this compound |

| Molecular Weight | The mass of the molecule. | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | A measure of the molecule's lipophilicity. | Affects cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug transport properties and bioavailability. |

| Electronic Descriptors | Properties such as dipole moment and partial charges on atoms. | The electron-withdrawing nitro and methylsulfonyl groups will significantly impact these descriptors. |

Scaffold Hopping Methodologies for Structural Diversity

Scaffold hopping is a pivotal strategy in medicinal chemistry aimed at the discovery of novel compounds that are structurally distinct from existing active molecules but retain similar biological activity. nih.govnih.govbhsai.orguniroma1.it This approach involves modifying the central core structure, or scaffold, of a known active compound to generate new chemotypes. nih.gov The fundamental goal is to identify isofunctional molecules with different backbones, which can lead to improved properties such as enhanced efficacy, better pharmacokinetic profiles, and novel intellectual property positions. nih.govniper.gov.in

The methodologies for scaffold hopping can be broadly categorized, each offering a different degree of structural novelty:

Heterocycle Replacements: This is a common and often successful strategy that involves replacing a heterocyclic ring in the lead compound with another. This can be a relatively small step, such as switching a nitrogen for a carbon atom in an aromatic ring, or a more significant change to a completely different heterocyclic system. nih.gov

Ring Opening or Closure: This approach alters the fundamental topology of the scaffold by either breaking a ring to create a more flexible acyclic structure or forming a new ring to introduce conformational rigidity. nih.gov

Peptidomimetics: In cases where the lead compound is a peptide, this methodology focuses on creating non-peptide structures that mimic the key interactions of the original peptide with its biological target. This is crucial for improving oral bioavailability and metabolic stability. nih.gov

Topology-Based Hopping: This is a more abstract approach that focuses on maintaining the three-dimensional arrangement of key pharmacophoric features while making significant changes to the underlying scaffold that connects them. nih.gov

These strategies can be further classified by the extent of the structural leap, from small, incremental changes (small-step hopping) to the generation of radically different molecular frameworks (large-step hopping). nih.gov The choice of methodology often depends on the specific goals of the drug discovery program, whether it is to escape a problematic chemical series, improve upon existing drugs, or explore new chemical space. uniroma1.itniper.gov.in

Analysis of Analog Series-Based Scaffolds (ASB)

The concept of molecular scaffolds is fundamental to organizing and understanding structure-activity relationships (SAR). rsc.org Traditionally, scaffolds have been defined hierarchically, often based on the Bemis-Murcko framework, which involves systematically removing all substituent R-groups from a molecule to leave the core ring systems and linkers. medicaldesignandoutsourcing.com While widely used, this approach has its limitations.

A more recent and functionally relevant approach is the use of Analog Series-Based Scaffolds (ASB). rsc.orgmedicaldesignandoutsourcing.comtandfonline.com Unlike hierarchical scaffolds derived from individual compounds, ASB scaffolds are computationally generated to represent a whole series of related analogs. medicaldesignandoutsourcing.comnih.gov This method takes into account the synthetic relationships between compounds, specifically by analyzing matched molecular pairs (MMPs), which are pairs of compounds that differ by only a single chemical modification at one site. nih.govproquest.com

The key principles of ASB analysis are:

Series-Centric Definition: ASB scaffolds are defined by the common core that is conserved across an entire analog series, capturing the essence of what makes the series structurally related. medicaldesignandoutsourcing.comnih.gov

Incorporation of Synthetic Information: By being based on MMPs, the ASB approach implicitly considers the synthetic feasibility of the analogs, as MMPs often represent single, synthetically accessible transformations. rsc.orgnih.gov

Enhanced SAR Specificity: ASB scaffolds can often distinguish between closely related compound series that exhibit different biological activities but share the same traditional hierarchical scaffold. rsc.org This provides a more nuanced tool for understanding and navigating SAR.

A large-scale comparison has shown that while ASB and hierarchical scaffolds can share structural similarities, they are often distinct and provide complementary information. rsc.org The ASB methodology has been used to generate extensive, publicly available databases of scaffolds from known bioactive compounds, providing a valuable resource for medicinal chemistry and drug design. tandfonline.com The generalization of this approach to include multiple substitution sites further enhances its utility in representing complex analog series. nih.gov

Structure-Interaction Relationship (SIR) Studies of this compound Derivatives for Molecular Recognition

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, presents a unique combination of functional groups that are expected to significantly influence its molecular recognition properties. The electron-withdrawing nature of both the N-methylsulfonyl group and the C5-nitro group modifies the electronic properties of the indoline ring system. Structure-Interaction Relationship (SIR) studies aim to elucidate how these features and further modifications govern the binding of these derivatives to hypothetical biological targets.

Impact of Substituent Modifications on Binding Affinity and Selectivity to Hypothetical Binding Sites

The binding affinity and selectivity of a ligand are critically dependent on its interactions with the amino acid residues of a protein's binding pocket. For this compound derivatives, modifications at various positions on the indoline scaffold can be systematically explored to probe these interactions.

The N-methylsulfonyl group is a key feature. The sulfonyl moiety can act as a strong hydrogen bond acceptor through its two oxygen atoms. The orientation of this group will be critical for engaging with hydrogen bond donors such as arginine, lysine, or asparagine residues in a binding site. The methyl group itself provides a small hydrophobic pocket-filling capability.

The C5-nitro group is a powerful electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic character of the aromatic portion of the indoline ring, potentially modulating pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Studies on other nitroaromatic compounds have shown that the nitro group can be crucial for binding affinity.

To illustrate the potential impact of substituent modifications, a hypothetical analysis of binding affinity (expressed as the inhibition constant, Ki) for a series of this compound analogs at a hypothetical binding site is presented in the table below. This data is illustrative and based on established medicinal chemistry principles.

| Compound ID | R1 (N-substituent) | R5 (C5-substituent) | R6 (C6-substituent) | Hypothetical Ki (nM) |

| A-1 | -SO2CH3 | -NO2 | -H | 50 |

| A-2 | -SO2CH3 | -NH2 | -H | 150 |

| A-3 | -SO2CH3 | -H | -H | 300 |

| A-4 | -COCH3 | -NO2 | -H | 80 |

| A-5 | -H | -NO2 | -H | 500 |

| A-6 | -SO2CH3 | -NO2 | -F | 35 |

| A-7 | -SO2CH3 | -NO2 | -OCH3 | 90 |

Analysis of Hypothetical Data:

Role of the Nitro Group: Comparing A-1 (Ki=50 nM) with its amino analog A-2 (Ki=150 nM) and the unsubstituted analog A-3 (Ki=300 nM) suggests that the nitro group is critical for potent binding, likely through strong electronic or hydrogen bonding interactions.

Importance of the N-substituent: The N-methylsulfonyl group in A-1 appears more favorable for binding than an N-acetyl group (A-4 , Ki=80 nM) and significantly better than having no substituent at all (A-5 , Ki=500 nM). This highlights the importance of the sulfonyl group as a hydrogen bond acceptor.

Probing Additional Interactions: The introduction of a small, electron-withdrawing fluorine atom at the C6 position (A-6 , Ki=35 nM) shows a modest improvement in binding affinity, possibly due to favorable interactions with a specific sub-pocket. In contrast, a larger methoxy (B1213986) group at the same position (A-7 , Ki=90 nM) is less favorable, suggesting potential steric hindrance or less optimal electronic interactions.

Influence of Indoline Ring Conformation on Molecular Interactions

The non-aromatic five-membered ring of the indoline scaffold is not planar and can adopt various envelope or twist conformations. The specific conformation adopted by the ring can have a profound impact on the three-dimensional presentation of its substituents and thus on its ability to fit within a protein binding site.

The conformation of the indoline ring is influenced by several factors:

The N1-Substituent: The bulky and electron-withdrawing methylsulfonyl group at the N1 position can influence the puckering of the five-membered ring and create a rotational barrier, potentially favoring a specific conformation.

Substitution on the Ring: Substituents on the aromatic part of the indoline can electronically influence the five-membered ring, while substituents directly on the five-membered ring would have a more direct steric impact on its conformation.

Binding Site Environment: Ultimately, the conformation of the bound ligand will be the one that maximizes favorable interactions with the protein. This induced-fit phenomenon means that the indoline ring may adopt a higher energy conformation upon binding to achieve optimal complementarity with the binding site.

Computational studies, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound and its derivatives. These studies can predict the preferred low-energy conformations in solution and how these might change upon binding to a target. For instance, the dihedral angle between the N-sulfonyl group and the plane of the aromatic ring is a key conformational parameter that dictates the spatial orientation of the hydrogen bond accepting oxygen atoms.

Future Perspectives and Emerging Research Directions

Novel Synthetic Approaches to Indoline (B122111) Systems

The synthesis of the core indoline structure is a mature field, yet the quest for more efficient, sustainable, and diverse methodologies remains a significant research focus. Emerging strategies are moving beyond traditional methods to incorporate modern synthetic tools that offer improved yields, regioselectivity, and access to complex molecular architectures.

One promising direction is the use of visible-light-driven photocatalysis. A recently reported [4+1]-annulation strategy between alkyl aryl tertiary amines and diazoesters, induced by visible light, provides a convergent pathway to functionalized indolines. acs.org This method leverages the dual role of the diazoester as both an oxidant and a reactant, highlighting a move towards more atom-economical and environmentally benign processes. acs.org

Solid-phase synthesis represents another frontier for creating diverse indoline libraries. By immobilizing o-allyl or o-prenyl anilines on a polymer-bound selenenyl bromide resin, researchers can perform cyclization and subsequent functionalization on a solid support. capes.gov.br This approach allows for various cleavage strategies, including traceless reduction and radical cyclization, to yield a range of substituted indolines. capes.gov.br The ability to generate combinatorial libraries is particularly valuable for drug discovery and material science applications.

Furthermore, chemists are developing novel strategies to construct the indoline skeleton from readily available precursors in an unnatural way, deviating from the biosynthetic pathways that typically involve tryptophan. nih.gov These methods are crucial for accessing complex, polycyclic indole (B1671886) alkaloids and their indoline counterparts. nih.gov For instance, palladium-catalyzed direct oxidative carbonylation of 2-alkynylaniline derivatives and gold-catalyzed synthesis from N-arylhydroxylamines and terminal alkynes are expanding the toolkit for creating functionalized indoles, which can subsequently be reduced to the corresponding indolines. acs.org

| Synthetic Strategy | Description | Key Features |

| Visible Light-Driven [4+1]-Annulation | A convergent synthesis of functionalized indolines from alkyl aryl tertiary amines and diazoesters. acs.org | Utilizes visible light, single electron transfer (SET), and hydrogen atom transfer (HAT); diazoester acts as both oxidant and reactant. acs.org |

| Solid-Phase Synthesis | Cycloaddition of o-allyl and o-prenyl anilines on a polymer-bound selenenyl bromide resin to form indoline scaffolds. capes.gov.br | Enables creation of combinatorial libraries; allows for diverse functionalization and cleavage methods. capes.gov.br |

| Modern Catalytic Methods | Palladium-catalyzed oxidative carbonylation and gold-catalyzed reactions to form indole precursors to indolines. acs.org | Provides rapid access to functionalized indole and indoline cores from different starting materials. nih.govacs.org |

Exploration of New Derivatization Chemistries for 1-(Methylsulfonyl)-5-nitroindoline

While this compound is a valuable intermediate, future research will focus on novel ways to chemically modify its structure to access new classes of compounds with potentially enhanced properties. Derivatization can be targeted at several key positions: the nitro group, the aromatic ring, and the indoline nitrogen.

A primary avenue for derivatization is the reduction of the 5-nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C). nih.gov The resulting 5-aminoindoline derivative is a versatile precursor for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization followed by Sandmeyer-type reactions to introduce various substituents at the 5-position.

The aromatic ring of the indoline system can be further functionalized. For instance, electrophilic aromatic substitution reactions could be explored, although the deactivating nature of the nitro and methylsulfonyl groups would necessitate carefully chosen reaction conditions. Conversely, the development of new catalytic cross-coupling reactions could enable the introduction of aryl, alkyl, or other functional groups at specific positions on the benzene (B151609) ring, expanding the structural diversity of the resulting molecules.

Modification of the N-1 position, currently occupied by the methylsulfonyl group, presents another opportunity. While the methylsulfonyl group is generally stable, conditions for its cleavage and replacement with other functionalities could be developed. This would allow for the introduction of various N-alkyl, N-acyl, or N-aryl groups, which are known to significantly influence the biological activity of indoline-containing compounds. nih.gov For example, the synthesis of certain cannabinoid receptor ligands involves the N-alkylation of an indole core, a strategy that could be adapted for derivatized indolines. nih.gov

| Derivatization Target | Potential Reactions | Resulting Structures |

| 5-Nitro Group | Catalytic hydrogenation (e.g., Pd/C, H₂). nih.gov | 5-Aminoindoline derivatives, enabling further functionalization. nih.gov |

| Aromatic Ring | Electrophilic aromatic substitution, catalytic cross-coupling. | Introduction of new substituents on the benzene portion of the indoline core. |

| N-1 Position | Cleavage of the methylsulfonyl group followed by N-alkylation, N-acylation, or N-arylation. | Diversification of the substituent on the indoline nitrogen. nih.gov |

Advanced Computational Modeling Techniques for Prediction and Design

The integration of computational chemistry is set to revolutionize the design and prediction of the properties of novel this compound derivatives. Advanced computational techniques allow for the in silico evaluation of molecules before their synthesis, saving time and resources. mdpi.commdpi.com

Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure, stability, and reactivity of molecules. nih.gov For nitro-containing compounds, DFT can be used to calculate thermodynamic and detonation properties, as well as the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, which is an indicator of molecular stability. nih.gov Such calculations could be applied to new derivatives of this compound to predict their energetic properties and guide the synthesis of more stable compounds. nih.gov

Molecular docking is another crucial computational method, particularly in drug discovery. researchgate.netnih.govresearchgate.net This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. researchgate.net By designing virtual libraries of this compound derivatives and docking them into the active sites of relevant biological targets, researchers can identify promising candidates for synthesis and biological testing. nih.gov For example, new spiro indoline-2-one derivatives have been designed using docking studies to predict their anticancer activity. researchgate.net

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are becoming standard practice. mdpi.comresearchgate.net Online tools can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and adherence to drug-likeness rules (e.g., Lipinski's rules). researchgate.net Applying these predictive models to virtual derivatives of this compound can help prioritize compounds with favorable pharmacokinetic profiles for synthesis. mdpi.com

| Computational Technique | Application for Indoline Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and thermodynamic properties. nih.gov | Molecular stability, heat of formation, HOMO-LUMO gap, reactivity. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netnih.gov | Binding energy, interaction with key residues, potential biological activity. researchgate.net |

| ADME/Toxicity Prediction | In silico evaluation of pharmacokinetic and toxicological profiles. mdpi.comresearchgate.net | Drug-likeness, bioavailability, potential toxicity, metabolic stability. researchgate.net |

Interdisciplinary Research Combining Synthesis, Characterization, and Computational Studies

The future of research on this compound and its derivatives lies in a holistic, interdisciplinary approach that seamlessly integrates chemical synthesis, structural characterization, and computational modeling. This synergistic strategy ensures that the design of new molecules is guided by theoretical predictions and that the synthesized compounds are thoroughly characterized to validate the computational models.

A typical workflow in this interdisciplinary paradigm begins with computer-aided design, where virtual libraries of novel derivatives are created and screened using molecular docking and ADME/Toxicity prediction tools. mdpi.comnih.gov This allows for the rational selection of target molecules with the highest probability of possessing desired properties.

The most promising candidates are then synthesized in the laboratory using established or newly developed synthetic routes. nih.gov The successful synthesis is followed by rigorous characterization using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy are essential for confirming the chemical structure of the newly synthesized compounds. researchgate.net

The experimental data obtained from biological assays (e.g., anticancer or antimicrobial activity) is then used to refine the computational models. researchgate.net This iterative cycle of design, synthesis, characterization, and testing creates a powerful feedback loop that accelerates the discovery of new functional molecules. This integrated approach has been successfully applied to the development of new anticancer agents based on indole-2-carboxamides and quinoline-5-sulfonamides, demonstrating its potential for advancing research on indoline-based compounds. nih.govnih.gov

Conclusion

Summary of Key Research Findings and Methodological Advancements

The academic exploration of 1-(Methylsulfonyl)-5-nitroindoline to date has been narrowly focused, with research primarily centered on its synthesis and its role as an intermediate in the preparation of other compounds. A key methodological advancement lies in its synthesis through the direct nitration of 1-(methylsulfonyl)indoline (B404923). This reaction provides a straightforward route to introduce the nitro functionality onto the indoline (B122111) ring system, a crucial step for subsequent chemical modifications.

Another significant research finding is the reactivity of the nitro group, which can be readily reduced to an amino group. This transformation is pivotal as it opens up a pathway to a variety of 5-aminoindoline derivatives, which are valuable precursors in medicinal chemistry and materials science.